molecular formula C10H15BrO3 B6162053 methyl (1r,4r)-4-(2-bromoacetyl)cyclohexane-1-carboxylate CAS No. 128882-52-0

methyl (1r,4r)-4-(2-bromoacetyl)cyclohexane-1-carboxylate

Cat. No. B6162053
CAS RN: 128882-52-0
M. Wt: 263.1
InChI Key:
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Description

Methyl (1r,4r)-4-(2-bromoacetyl)cyclohexane-1-carboxylate (MBCC) is an organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid with a molecular formula of C10H13BrO3. It is primarily used as a reagent in organic synthesis and as a catalyst in various reactions. MBCC is also used in the production of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

MBCC has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used in the production of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of various compounds, such as amino acids, peptides, and proteins.

Mechanism of Action

MBCC acts as a catalyst in the synthesis of various compounds. It facilitates the reaction of two molecules by increasing the rate at which the reaction occurs. It does this by forming a complex between the two molecules, which increases the reactivity of the molecules and reduces the activation energy required for the reaction to proceed.
Biochemical and Physiological Effects
MBCC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and to have anti-inflammatory and anti-cancer properties. It has also been shown to have an effect on the metabolism of fatty acids, and to have an effect on the activity of certain enzymes involved in the metabolism of carbohydrates.

Advantages and Limitations for Lab Experiments

MBCC has several advantages when used in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to handle and store. It is also non-toxic and non-irritating, making it safe to use in a laboratory setting. The main limitation of MBCC is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

MBCC has a wide range of potential applications in the scientific research field. Future research could focus on the development of new methods for synthesizing MBCC, as well as the development of new applications for MBCC. Additionally, further research could be done to explore the biochemical and physiological effects of MBCC, as well as its potential uses in the production of pharmaceuticals, dyes, and other organic compounds. Finally, further research could be done to explore the potential advantages and limitations of using MBCC in laboratory experiments.

Synthesis Methods

MBCC is synthesized through the reaction of cyclohexanone and bromoacetyl bromide in the presence of an acid catalyst. The reaction is carried out at room temperature and the product is a colorless crystalline solid. The reaction is as follows:
Cyclohexanone + Bromoacetyl bromide → Methyl (methyl (1r,4r)-4-(2-bromoacetyl)cyclohexane-1-carboxylate)-4-(2-bromoacetyl)cyclohexane-1-carboxylate

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (1r,4r)-4-(2-bromoacetyl)cyclohexane-1-carboxylate involves the bromination of cyclohexene followed by acylation with bromoacetyl bromide and subsequent esterification with methanol.", "Starting Materials": [ "Cyclohexene", "Bromoacetyl bromide", "Methanol", "Sodium hydroxide", "Sulfuric acid", "Sodium chloride", "Ice" ], "Reaction": [ "Bromination of cyclohexene with bromine and sulfuric acid to yield 1-bromo-1-cyclohexene", "Acylation of 1-bromo-1-cyclohexene with bromoacetyl bromide and sodium hydroxide to yield methyl (1r,4r)-4-(2-bromoacetyl)cyclohexane-1-carboxylate", "Esterification of methyl (1r,4r)-4-(2-bromoacetyl)cyclohexane-1-carboxylate with methanol and sulfuric acid to yield the final product", "Neutralization of the reaction mixture with sodium hydroxide and extraction with sodium chloride and ice" ] }

CAS RN

128882-52-0

Molecular Formula

C10H15BrO3

Molecular Weight

263.1

Purity

95

Origin of Product

United States

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